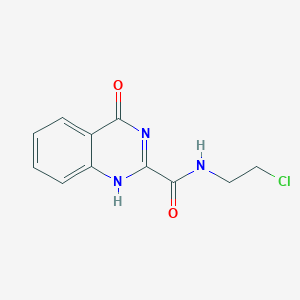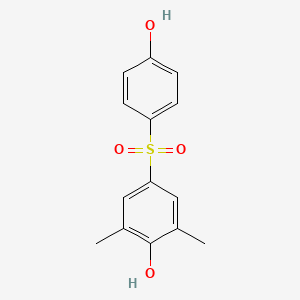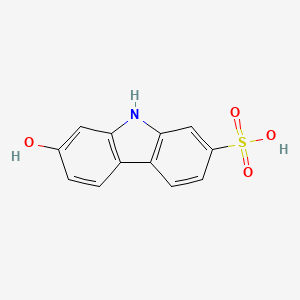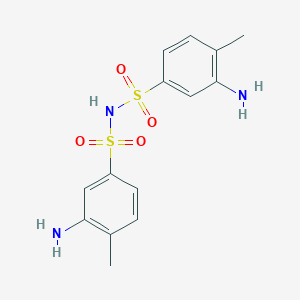
N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide is a synthetic organic compound that belongs to the quinazoline family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The structure of this compound includes a quinazoline core, which is known for its biological activity, and a chloroethyl group, which can participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide typically involves the reaction of 2-aminobenzoic acid with phosgene to form 2-isocyanatobenzoic acid. This intermediate is then reacted with 2-chloroethylamine to yield the desired product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The quinazoline core can be oxidized to form quinazoline N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of N-(2-substituted-ethyl)-4-oxo-1H-quinazoline-2-carboxamide derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of N-(2-chloroethyl)-4-hydroxy-1H-quinazoline-2-carboxamide.
Applications De Recherche Scientifique
N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide involves its interaction with cellular DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The quinazoline core may also interact with specific enzymes, further contributing to its anticancer activity.
Comparaison Avec Des Composés Similaires
Carmustine (BCNU): Another chloroethyl-containing compound used in cancer treatment.
Lomustine: Similar structure with a chloroethyl group, used in chemotherapy.
Fotemustine: A nitrosourea compound with a chloroethyl group, used in treating brain tumors.
Uniqueness: N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide is unique due to its specific quinazoline core, which provides distinct biological activity compared to other chloroethyl-containing compounds. Its ability to form stable DNA adducts and inhibit specific enzymes makes it a promising candidate for further research in anticancer therapy.
Propriétés
IUPAC Name |
N-(2-chloroethyl)-4-oxo-1H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6H2,(H,13,17)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQLVUQDKYQYMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Acetyloxyphenyl)sulfanylphenyl] acetate](/img/structure/B8040455.png)

![[4-[4-(dimethylcarbamoyloxy)phenyl]sulfanylphenyl] N,N-dimethylcarbamate](/img/structure/B8040460.png)
![2-[4-[Dicyano(trimethylsilyloxy)methyl]phenyl]-2-trimethylsilyloxypropanedinitrile](/img/structure/B8040464.png)


![N-(2-chloro-6-methylphenyl)-2-methoxy-N-[(1E)-1-methoxyiminopropan-2-yl]acetamide](/img/structure/B8040487.png)

![1-[2-[(1-Cyanocyclohexyl)-methylamino]ethyl-methylamino]cyclohexane-1-carbonitrile](/img/structure/B8040498.png)

![2-[1,4-Dioxaspiro[4.5]decan-3-ylmethyl-(2-nitrophenyl)sulfanylamino]ethanol](/img/structure/B8040515.png)
